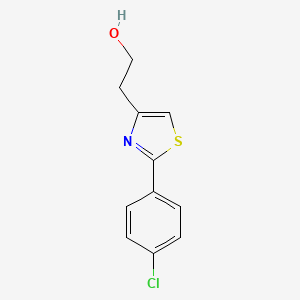
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol
Cat. No. B8810263
Key on ui cas rn:
27473-03-6
M. Wt: 239.72 g/mol
InChI Key: GHXMYVMHRINCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08049013B2
Procedure details


Dissolve [2-(4-chloro-phenyl)-thiazol-4-yl]-acetic acid ethyl ester (107.4 g, 381.2 mmol) in THF (800 mL) and cool to 0-5° C. Slowly add DIBAL (1.0 M in THF, 800 mL, 800 mmol) over approximately 3.5 h keeping the temperature<5° C. After the addition is complete warm the resulting solution to room temperature and stir mechanically overnight. Cool the solution to 0-5° C. and slowly add additional DIBAL (150 mL) keeping the temperature<5° C. Stir at room temperature for 2.5 h, then cool to 0-5° C. and slowly quench over 5 h with aqueous saturated Rochelle's salt (2900 mL) keeping the temperature<10° C. Extract the mixture with EtOAc (2×3300 mL). Combine the organic solutions and concentrate in vacuo to give an oil (112.9 g). Dissolve the oil in toluene (600 mL) and concentrate in vacuo, then repeat. Dry the residue in vacuo for 6 h to give a residue weighing 107.4 g (110%). ES/MS m/z (35Cl) 240.1 [M+1]+.
Quantity
107.4 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4](=O)[CH2:5][C:6]1[N:7]=[C:8]([C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)[S:9][CH:10]=1)C.CC(C[AlH]CC(C)C)C>C1COCC1>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]([C:8]2[S:9][CH:10]=[C:6]([CH2:5][CH2:4][OH:3])[N:7]=2)=[CH:16][CH:15]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
107.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC=1N=C(SC1)C1=CC=C(C=C1)Cl)=O
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir mechanically overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature<5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is complete warm the resulting solution to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool the solution to 0-5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature<5° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stir at room temperature for 2.5 h
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cool to 0-5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slowly quench over 5 h with aqueous saturated Rochelle's salt (2900 mL)
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature<10° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract the mixture with EtOAc (2×3300 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Combine the organic solutions and concentrate in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C=1SC=C(N1)CCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 123.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

